O-Anisidine

Übersicht

Beschreibung

O-Anisidine is an aromatic amine used as a building block for the production of dyes, pigments, and pharmaceuticals .

Synthesis Analysis

O-Anisidine is synthesized via methanolysis of 2-chloronitrobenzene . The resulting o-nitroanisole is reduced to o-anisidine . It is also synthesized by applying potentiodynamic and potentiostatic techniques to a saturated monomer solution using sulfuric acid as supporting electrolyte .

Molecular Structure Analysis

The molecular structure of O-Anisidine has been investigated using Fourier transform infrared spectroscopy . The main IR bands characteristic of polyaniline and poly (o-anisidine) have been identified, confirming that the polyaniline chemical structure is in the emeraldine form .

Chemical Reactions Analysis

O-Anisidine is used in the manufacture of dyes. It is nitrated to give 4-nitroanisidine . It is also a precursor to o-dianisidine . The degradation of O-Anisidine is initiated by the attack of an OH radical .

Physical And Chemical Properties Analysis

O-Anisidine is a yellow liquid that turns brown upon exposure to air . It has a density of 1.0923 g/cm³, a melting point of 6.2 °C, a boiling point of 224 °C, and is soluble in water (1.5 g/100 ml), ethanol, diethyl ether, acetone, and benzene .

Wissenschaftliche Forschungsanwendungen

Photo-Catalytic Degradation of Dyes

O-Anisidine is used in the synthesis of a poly (o-anisidine)-based composite with graphitic carbon nitride and zinc oxide (POA/g-C3N4/ZnO). This composite is utilized as a photo-catalyst for the degradation of Congo red dye . The photo-catalytic activity of the synthesized POA/g-C3N4/ZnO composites show 81.43%, 92.28%, and 87.05% degradation .

Conducting Polymers

Polyaniline, polypyrrole, and poly(o-anisidine) are conducting polymers that have been widely used in scientific and industrial research . They are used in various applications such as rechargeable batteries, sensors, diodes, transistors, and microelectronic devices .

Antibacterial Properties

The poly(o-anisidine)/BaSO4 nanocomposites were prepared by oxidative polymerization of o-anisidine monomer with BaSO4 filler for the potential antibacterial properties of the composite materials .

Enhanced Electrical Conductivity

The poly(o-anisidine)/BaSO4 nanocomposites also exhibit enhanced electrical conductivity . Different analytical techniques, i.e., FTIR and UV-visible spectroscopy, were employed for functional identification and optical absorption of the poly (o-anisidine)/BaSO4 nanocomposites .

Dye Production

O-Anisidine is used in the production of azo dye and azoic dye . These dyes are used in various industries including textiles, leather, and paper.

Perfume and Pharmaceutical Intermediate

O-Anisidine is used as an intermediate in the perfume and pharmaceutical industries . It plays a crucial role in the synthesis of complex organic compounds used in these industries.

Wirkmechanismus

Target of Action

O-Anisidine, also known as 2-Methoxyaniline , is an organic compound that is primarily used in the manufacture of dyes . It is also a precursor to other chemical compounds . The primary targets of O-Anisidine are the polyphenols found in the heartwood of trees . When an acid solution of O-Anisidine is applied to the wood, it reacts with these polyphenols to form a reddish-brown azo dye .

Mode of Action

The interaction of O-Anisidine with its targets involves a process known as diazotization . In this process, a sodium nitrite solution is added to an acid solution of O-Anisidine . This mixture is then applied to the wood, where it reacts with the polyphenols in the heartwood . The result of this reaction is the formation of a reddish-brown azo dye .

Biochemical Pathways

The biochemical pathway affected by O-Anisidine involves the reaction of the compound with polyphenols in the heartwood of trees . This reaction results in the formation of an azo dye, which gives the wood a reddish-brown color . The downstream effects of this pathway are primarily aesthetic, changing the color of the wood.

Result of Action

The primary result of O-Anisidine’s action is the formation of a reddish-brown azo dye when it reacts with polyphenols in the heartwood of trees . This dye gives the wood a distinct color, which can be desirable for certain applications. It should be noted that o-anisidine is classified as a potential occupational carcinogen , indicating that exposure to the compound could have harmful effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of O-Anisidine. For instance, the compound is a dangerous pollutant from the production of dyes and is listed as a hazardous waste . This suggests that its use and disposal must be carefully managed to prevent environmental contamination. Additionally, the reaction of O-Anisidine with polyphenols to form an azo dye may be influenced by factors such as the pH of the solution and the temperature of the environment .

Safety and Hazards

Zukünftige Richtungen

Recent research has focused on the synthesis of a poly(o-anisidine)-based composite with graphitic carbon nitride and zinc oxide (POA/g-C3N4/ZnO) and its utilization as a photo-catalyst . This sustainable composite will be highly beneficial to treat industrial wastewater to make our environment clean .

Eigenschaften

IUPAC Name |

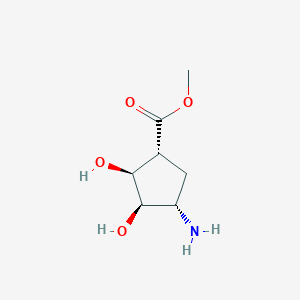

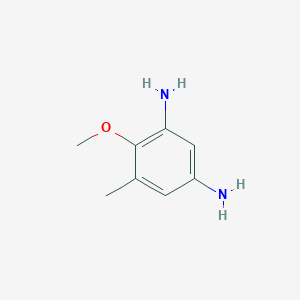

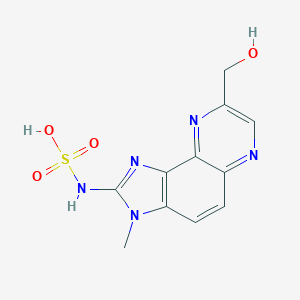

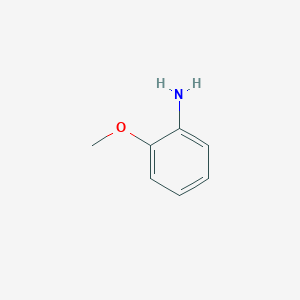

2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPITZXILSNTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO, Array | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99742-70-8, 134-29-2 (hydrochloride) | |

| Record name | 2-Methoxyaniline homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99742-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5023877 | |

| Record name | 2-Anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-anisidine appears as clear, yellowish to reddish or brown liquid with an amine (fishy) odor. (NTP, 1992), Liquid, Red or yellow, oily liquid with an amine-like odor; Note: A solid below 41 degrees F; [NIOSH], RED-TO-YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR., Red or yellow, oily liquid with an amine-like odor. [Note: A solid below 41 °F.] | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

437 °F at 760 mmHg (NTP, 1992), 224 °C, 224-225 °C, 437 °F | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

210 °F (NTP, 1992), 118 °C, 118 °C, 244 °F (open cup), 107 °C c.c., (oc) 244 °F | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, benzene, diethyl ether and acetone, Soluble in ethanol, ethyl ether, acetone, benzene, Soluble in dilute mineral acid, alcohol, and ether; insoluble in water, In water, 1.3X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 1.5 (moderate), (77 °F): 1% | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0923 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0923 g/cu cm at 20 °C, Volatile with steam; density: 1.098 at 15 °C, Density (at 20 °C): 1.09 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.10 | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.25 (Air = 1), Relative vapor density (air = 1): 4.3 | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.1 mmHg at 68 °F ; 1 mmHg at 141.8 °F (NTP, 1992), 0.08 [mmHg], VP: 1 mm Hg at 61.0 °C; 10 mm Hg at 101.7 °C; 40 mm Hg at 132.0 °C; 100 mm Hg at 155.2 °C; 400 mm Hg at 197.3 °C, 8.0X10-2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 5, <0.1 mmHg | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

2-Methoxyaniline (o-anisidine) is an industrial and environmental pollutant and a bladder carcinogen for rodents. The mechanism of its carcinogenicity was investigated with 2 independent methods, (32)P-postlabeling and (14)C-labeled o-anisidine, to show that o-anisidine binds covalently to DNA in vitro after its activation by human hepatic microsomes ... The capacity of o-anisidine to form DNA adducts /was also investigated/ in vivo. Rats were treated ip with o-anisidine (0.15 mg/kg daily for 5 days) and DNA from several organs was analyzed by (32)P-postlabeling. Two o-anisidine-DNA adducts, identical to those found in DNA incubated with o-anisidine and human microsomes in vitro, were detected in urinary bladder (4.1 adducts per 10+7 nucleotides), the target organ, and, to a lesser extent, in liver, kidney and spleen. These DNA adducts were identified as deoxyguanosine adducts derived from a metabolite of o-anisidine, N-(2-methoxyphenyl)hydroxylamine. This metabolite was identified in incubations with human microsomes. With 9 human hepatic microsomal preparations, we identified the specific CYP catalyzing the formation of the o-anisidine metabolites by correlation studies and by examining the effects of CYP inhibitors. On the basis of these analyses, oxidation of o-anisidine was attributed mainly to CYP2E1. Using recombinant human CYP (in Supersomes) and purified CYPs, the participation of CYP2E1 in o-anisidine oxidation was confirmed. In Supersomes, CYP1A2 was even more efficient in oxidizing o-anisidine than CYP2E1, followed by CYP2B6, 1A1, 2A6, 2D6 and 3A4. The results ... strongly suggest a carcinogenic potential of this rodent carcinogen for humans., The mechanism of DNA damage by a metabolite of the carcinogen o-anisidine in the presence of metals was investigated by the DNA sequencing technique using 32P-labeled human DNA fragments. The o-anisidine metabolite, o-aminophenol, caused DNA damage in the presence of Cu(II). The DNA damage was inhibited by catalase and bathocuproine, suggesting the involvement of H2O2 and Cu(I). The formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine by o-aminophenol increased in the presence of Cu(II). /The authors/ conclude that Cu(II)-mediated oxidative DNA damage by this o-anisidine metabolite seems to be relevant for the expression of the carcinogenicity of o-anisidine. o-Aminophenol plus Cu(II) caused preferential DNA damage at the 5'-site guanine of GG and GGG sequences. When CuZn-SOD or Mn-SOD was added, the DNA damage was enhanced and its predominant cleavage sites were changed into thymine and cytosine residues ... SOD may increase the frequency of mutations due to DNA damage induced by o-aminophenol and thus increase its carcinogenic potential. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Possible impurities are (concentrations in brackets): aniline (< or = 0.4% w/w), o-chloranisol (< or = 0.2% w/w), o-chloraniline (< or = 0.4% w/w), water (< or = 0.1% w/w). | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

O-Anisidine | |

Color/Form |

Yellowish liquid; becomes brownish on exposure to air, Reddish or yellowish colored oil, Colorless to pink liquid, Red to yellow, oily liquid [Note: A solid below 41 degrees F]. | |

CAS RN |

90-04-0 | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-ANISIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUX042F201 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/BZ528CD0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

41 °F (NTP, 1992), 6.2 °C, 5 °C, 41 °F | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is O-Anisidine and why is it a concern?

A1: O-Anisidine (2-methoxyaniline) is an industrial chemical primarily used in dye manufacturing. It raises concern due to its classification as a potential human carcinogen, particularly for bladder cancer. [, , ]

Q2: How does O-Anisidine exert its carcinogenic effects?

A2: O-Anisidine is metabolized in the body into N-(2-methoxyphenyl)hydroxylamine, a reactive metabolite. This metabolite can form adducts with DNA, primarily targeting deoxyguanosine. These DNA adducts can disrupt normal cellular processes and potentially lead to cancer. [, , ]

Q3: Which organs are most affected by O-Anisidine exposure?

A3: While O-Anisidine metabolites are found in various organs, the urinary bladder exhibits the highest levels and most persistent DNA adduct formation, indicating a key target for its carcinogenicity. [, ]

Q4: Can enzymes in the body activate O-Anisidine to its carcinogenic form?

A4: Yes, both cytochrome P450 enzymes, particularly CYP2E1, and prostaglandin H synthase (PHS) can metabolize O-Anisidine to N-(2-methoxyphenyl)hydroxylamine. This emphasizes the potential for O-Anisidine activation in humans, as analogous enzymes are present in human livers. [, , ]

Q5: Is there evidence of O-Anisidine causing cancer in animals?

A5: Yes, studies show that O-Anisidine causes urinary bladder tumors in both rats and mice. Additionally, administration of 5-nitro-O-Anisidine, a related compound, led to various tumor types in rats and hepatocellular carcinomas in female mice, further supporting the carcinogenic potential of O-Anisidine and its derivatives. [, ]

Q6: Are there any biomarkers to assess O-Anisidine exposure and effects?

A6: Research suggests that elevated levels of specific DNA adducts, particularly N-(deoxyguanosin-8-yl)-2-methoxyaniline, can serve as a biomarker for O-Anisidine exposure and may aid in understanding its carcinogenic mechanisms. []

Q7: What are the major metabolic pathways of O-Anisidine?

A7: O-Anisidine undergoes both ring oxidation and amine group acetylation. Major metabolites found in rat urine include N-acetyl-2-methoxyaniline and N-acetyl-4-hydroxy-2-methoxyaniline. []

Q8: What is the role of cytochrome P450 enzymes in O-Anisidine metabolism?

A8: Cytochrome P450 enzymes, specifically CYP1A, CYP2B, CYP2E, and CYP3A subfamilies, play a significant role in O-Anisidine metabolism. Notably, rabbit CYP2E1 exhibits the highest efficiency in oxidizing O-Anisidine in vitro. [, ]

Q9: How is N-(2-methoxyphenyl)hydroxylamine, a key metabolite of O-Anisidine, further metabolized?

A9: Rat hepatic microsomes primarily metabolize N-(2-methoxyphenyl)hydroxylamine back to O-Anisidine. Minor metabolic products include o-aminophenol and two unidentified metabolites. Several cytochrome P450 enzymes, including CYP2C, CYP2E1, CYP2D, and CYP2A, contribute to this reduction process. []

Q10: What is the molecular formula and weight of O-Anisidine?

A10: The molecular formula of O-Anisidine is C7H9NO, and its molecular weight is 123.15 g/mol. []

Q11: What are the spectroscopic characteristics of O-Anisidine?

A11: Density Functional Theory (DFT) calculations using B3LYP functional and 6-311++G** basis set provide insights into O-Anisidine's spectroscopic properties:

- NMR spectra (13C and 1H): Chemical shift calculations correlate with experimental data and aid in assigning experimental NMR signals. []

Q12: How does the non-planarity of the amino group in O-Anisidine affect its structure?

A12: DFT calculations reveal two stable and virtually degenerate conformers of O-Anisidine due to the non-planarity of the amino group. These conformers exist at room temperature. []

Q13: Can O-Anisidine be used to create conducting polymers?

A13: Yes, O-Anisidine serves as a monomer in producing conducting polymers like poly(O-Anisidine) [POA]. This polymer exhibits interesting electrochemical and optical properties and finds applications in various fields. [, , , , , , , , , , , , ]

Q14: How does the presence of the methoxy group in O-Anisidine affect its polymerization?

A14: The methoxy group in O-Anisidine influences its reactivity during polymerization. Studies show that O-Anisidine exhibits a higher tendency for homopolymerization compared to copolymerization with aniline. This difference in reactivity leads to a higher content of O-Anisidine units in copolymers even when lower feed ratios are used. [, , ]

Q15: What are the key properties and applications of poly(O-Anisidine)?

A15: Poly(O-Anisidine) demonstrates several useful properties, including electrical conductivity, redox activity, and the ability to form films. These properties make it suitable for various applications:

- Corrosion protection: POA coatings on metals like copper and mild steel offer protection against corrosion in chloride-rich environments. [, , ]

- Anion exchange: POA and its copolymers can function as anion exchange resins due to the presence of amine groups, finding potential use in water purification and other applications. [, ]

- Sensors: The electrical conductivity of POA can change upon exposure to certain analytes, making it a potential material for developing sensors for gases like ammonia. []

- Electrochromic devices: POA exhibits electrochromism, changing color upon applying an electric potential. This property makes it suitable for applications in displays and other electrochromic devices. [, ]

- Catalytic activity: POA-protected silver nanoparticles have shown promise in catalyzing the reduction of pollutants like 4-nitrophenol and textile dyes, highlighting their potential for environmental remediation. []

Q16: How do dopants affect the properties of poly(O-Anisidine)?

A16: Various dopants, including protonic acids (HCl, H2SO4, HClO4), organic acids (tartaric acid, acrylic acid), and polymeric acids (PSSA, PVSA, PAA), significantly affect the properties of poly(O-Anisidine) such as:

- Conductivity: Doping with protonic acids increases the conductivity of POA, with HCl resulting in the highest conductivity compared to H2SO4 and HClO4. []

- Solubility: Doping with organic acids like acrylic acid enhances the solubility of POA in organic solvents like m-cresol and NMP. []

- Morphology: Different dopants result in varying morphologies of POA, as observed in SEM studies. For instance, HCl-doped POA exhibits a granular morphology with evenly distributed particles. []

- Thermal stability: The type of dopant influences the thermal stability of POA. PAA-doped POA shows a three-step decomposition pattern, while PSSA and PVSA-doped samples exhibit a four-step decomposition. []

Q17: What analytical techniques are used to study O-Anisidine and its metabolites?

A17: Several analytical methods are crucial for investigating O-Anisidine and its metabolites:

- HPLC (High-Performance Liquid Chromatography): This technique is vital for separating and quantifying O-Anisidine and its isomers (m-anisidine and p-anisidine) in complex matrices like leather and textiles. It effectively addresses potential false-positive results caused by interference from isomers. []

- GC/MS (Gas Chromatography/Mass Spectrometry): This method is employed to identify and quantify O-Anisidine metabolites in biological samples, such as urine, following in vivo exposure. []

- 32P-postlabeling analysis: This sensitive technique is specifically designed to detect and quantify DNA adducts formed by O-Anisidine metabolites, providing insights into its genotoxic mechanisms. [, ]

Q18: How is the formation of poly(O-Anisidine) monitored and characterized?

A18: Various techniques are employed to monitor the formation and characterize the properties of poly(O-Anisidine):

- Cyclic Voltammetry (CV): CV is used to study the electrochemical behavior of POA, investigate its polymerization kinetics, and evaluate its redox properties. [, , , , ]

- UV-Vis Spectroscopy: This technique provides information about the oxidation state and conjugation length of POA by analyzing its characteristic absorption bands. [, , , , , , ]

- Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy helps identify specific functional groups present in POA and its composites, confirming the polymer structure and interactions with dopants. [, , , , , , , , ]

- Scanning Electron Microscopy (SEM): SEM provides insights into the surface morphology and microstructure of POA coatings and composites, revealing information about particle size, shape, and distribution. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.